
4-Methylisoquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylisoquinoline-5-carbonitrile is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a nitrile group at the 5-position and a methyl group at the 4-position distinguishes this compound from other isoquinoline derivatives
Synthetic Routes and Reaction Conditions:
Bischler–Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to generate 3,4-dihydroisoquinoline derivatives.
Microwave-Assisted Synthesis: Recent advances have shown that microwave irradiation can be used to synthesize quinoline derivatives, including this compound, under solvent-free conditions with nanostructured titanium dioxide photocatalysts.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green and sustainable chemistry are often applied. This includes the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-Methylisoquinoline-5-amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like tosyl azide can be used for substitution reactions, often in solvents like ethyl acetate or methanol.
Major Products Formed:
- Oxidized derivatives
- 4-Methylisoquinoline-5-amine
- Various substituted isoquinoline derivatives
Scientific Research Applications
4-Methylisoquinoline-5-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may exhibit antimicrobial activity by inhibiting the growth of pathogens or neuroprotective effects by modulating neurotransmitter pathways .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Cyano-3-methylisoquinoline
- 1-Methylisoquinoline
Comparison: 4-Methylisoquinoline-5-carbonitrile is unique due to the presence of both a nitrile group and a methyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methylisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-6-13-7-10-4-2-3-9(5-12)11(8)10/h2-4,6-7H,1H3 |
InChI Key |
DBJWDLMOXKOOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


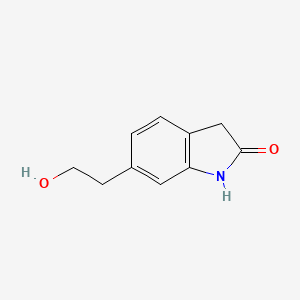
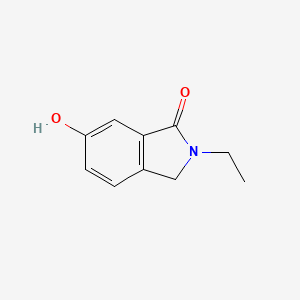

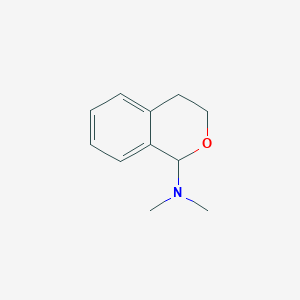

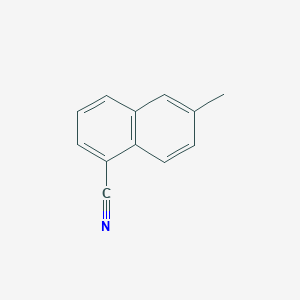
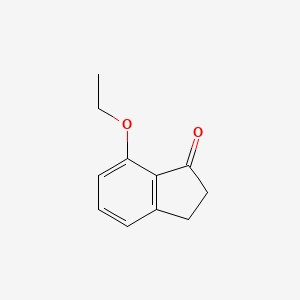


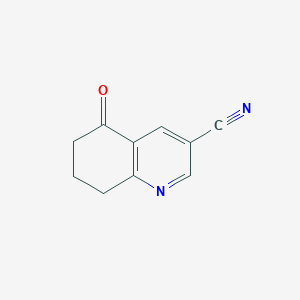

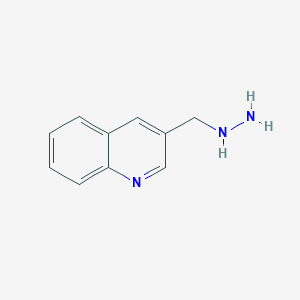
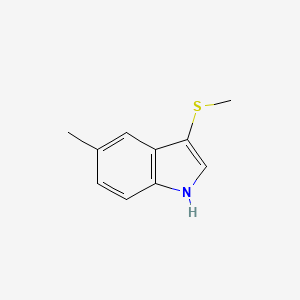
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)
